4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1006451-63-3
VCID: VC8188538
InChI: InChI=1S/C8H11BrN2O2/c1-2-3-4-11-7(8(12)13)6(9)5-10-11/h5H,2-4H2,1H3,(H,12,13)
SMILES: CCCCN1C(=C(C=N1)Br)C(=O)O
Molecular Formula: C8H11BrN2O2
Molecular Weight: 247.09 g/mol

4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid

CAS No.: 1006451-63-3

Cat. No.: VC8188538

Molecular Formula: C8H11BrN2O2

Molecular Weight: 247.09 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid - 1006451-63-3

Specification

CAS No. 1006451-63-3
Molecular Formula C8H11BrN2O2
Molecular Weight 247.09 g/mol
IUPAC Name 4-bromo-2-butylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C8H11BrN2O2/c1-2-3-4-11-7(8(12)13)6(9)5-10-11/h5H,2-4H2,1H3,(H,12,13)
Standard InChI Key CQDXJVSGOSYWRJ-UHFFFAOYSA-N
SMILES CCCCN1C(=C(C=N1)Br)C(=O)O
Canonical SMILES CCCCN1C(=C(C=N1)Br)C(=O)O

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-bromo-1-butyl-1H-pyrazole-5-carboxylic acid is C₉H₁₃BrN₂O₂, with a molecular weight of 261.12 g/mol. The pyrazole core consists of a five-membered ring with nitrogen atoms at positions 1 and 2. Key structural features include:

  • Butyl group (C₄H₉): A linear alkyl chain at position 1, influencing solubility and steric interactions.

  • Bromine atom: Positioned at C4, enabling electrophilic substitution reactions.

  • Carboxylic acid group (-COOH): At C5, offering hydrogen-bonding capability and acidity (pKa ≈ 2–3).

Comparative analysis with analogs reveals that alkyl chain length significantly impacts physicochemical properties. For example, replacing the butyl group with a methyl group (as in 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid) reduces lipophilicity, as evidenced by the lower molecular weight (205.01 g/mol) and higher density (1.93 g/cm³) .

Physicochemical Properties

The compound’s properties are influenced by its substituents:

PropertyValue/DescriptionComparison with Methyl Analog
Molecular Weight261.12 g/molHigher (+56.11 g/mol)
Density~1.6 g/cm³ (estimated)Lower than methyl analog (1.93 g/cm³)
SolubilityLow in water; soluble in DMSO, DMFMethyl analog: Moderate in polar solvents
Melting PointNot reportedMethyl analog: N/A

The extended butyl chain enhances lipophilicity, potentially improving membrane permeability in biological systems.

Biological Activities and Applications

Pyrazole derivatives exhibit broad bioactivity, and while direct data on this compound is scarce, inferences can be drawn from structural analogs:

Enzyme Inhibition

The carboxylic acid group enables interactions with enzymatic active sites. In cyclooxygenase (COX) inhibition assays, tert-butyl-substituted analogs exhibited IC₅₀ values of 0.01–5.40 μM for COX-2, surpassing diclofenac in selectivity. This suggests potential anti-inflammatory applications.

Agrochemistry

Brominated pyrazoles are explored as herbicides and fungicides. The butyl chain may improve soil adhesion, prolonging activity. A study on 4-bromo-3-methylpyrazole derivatives reported 80% inhibition of Fusarium oxysporum at 100 ppm .

Chemical Reactivity and Derivative Synthesis

The bromine atom and carboxylic acid group serve as handles for further functionalization:

Nucleophilic Substitution

Bromine at C4 undergoes Suzuki-Miyaura coupling with aryl boronic acids, enabling access to biaryl pyrazoles. For example:
4-Bromo-pyrazole+PhB(OH)2Pd catalyst4-Phenyl-pyrazole\text{4-Bromo-pyrazole} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{4-Phenyl-pyrazole}
This reaction is pivotal in drug discovery for generating diverse libraries.

Carboxylic Acid Transformations

The -COOH group can be:

  • Esterified: Using methanol/H⁺ to yield methyl esters for improved volatility.

  • Amidated: Coupling with amines via EDC/HOBt to form amides.

  • Reduced: To alcohols using LiAlH₄, though this may require protecting the bromide.

Comparison with Structural Analogs

Substituent variations profoundly affect properties and bioactivity:

Compound NameSubstituentsKey Differences
4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acidMethyl at C1Lower MW (205.01 g/mol), higher density
4-Bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acidtert-Butyl at C1, COOH at C3Altered regiochemistry, steric effects
3-Methyl-4-bromo-pyrazoleMethyl at C3Simpler structure, reduced polarity

The butyl chain in the target compound likely enhances metabolic stability compared to methyl analogs, as observed in pharmacokinetic studies of related molecules.

Challenges and Future Directions

Despite its potential, research on 4-bromo-1-butyl-1H-pyrazole-5-carboxylic acid faces hurdles:

  • Synthetic Complexity: Multi-step routes requiring precise regiocontrol.

  • Limited Bioactivity Data: Most studies focus on methyl or tert-butyl analogs.

  • Solubility Issues: High lipophilicity may hinder formulation.

Future work should prioritize:

  • High-Throughput Screening: To identify therapeutic leads.

  • Prodrug Development: Ester or amide derivatives to enhance bioavailability.

  • Ecotoxicity Studies: Assessing environmental impact in agrochemical applications.

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